1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
31124-89-7 |
|---|---|
Molecular Formula |
C11H17N3S |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1,1-dimethylthiourea |
InChI |
InChI=1S/C11H17N3S/c1-13(2)10-7-5-9(6-8-10)12-11(15)14(3)4/h5-8H,1-4H3,(H,12,15) |
InChI Key |
LPULUKOUZODCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-(Dimethylamino)phenyl Isothiocyanate with Dimethylamine
Procedure :
- Isothiocyanate Preparation : 4-(Dimethylamino)aniline reacts with thiophosgene (CSCl₂) in dichloromethane at 0–5°C to form 4-(dimethylamino)phenyl isothiocyanate.
- Thiourea Formation : The isothiocyanate intermediate is treated with dimethylamine (40% aqueous solution) in ethanol at 25°C for 4–6 hours. The product precipitates upon cooling.
Reaction Scheme :
$$
\text{4-(Dimethylamino)phenyl isothiocyanate} + \text{Me}_2\text{NH} \rightarrow \text{1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea}
$$
Conditions :
Advantages :
Limitations :
Two-Step Process via Carbon Disulfide and Alkylation
Formation of Dimethyl Dithiocarbamate
Procedure :
- Dithiocarbamate Synthesis : Dimethylamine reacts with carbon disulfide (CS₂) in aqueous NaOH at 0°C to form sodium dimethyldithiocarbamate.
- Alkylation : The dithiocarbamate is treated with 4-(dimethylamino)benzyl chloride in acetonitrile under reflux (80°C) for 12 hours.
Reaction Scheme :
$$
\text{Me}2\text{NH} + \text{CS}2 \rightarrow \text{NaS}2\text{CNMe}2 \xrightarrow{\text{4-(dimethylamino)benzyl chloride}} \text{this compound}
$$
Conditions :
- Solvent: Acetonitrile
- Temperature: 80°C
- Yield: 55–60%
Advantages :
- Avoids toxic isothiocyanates.
Limitations :
One-Pot Thiocarbamoylation
Direct Coupling Using 1,1'-Thiocarbonyldiimidazole
Procedure :
- Intermediate Formation : 4-(Dimethylamino)aniline reacts with 1,1'-thiocarbonyldiimidazole in dry acetone at −78°C to form a thiocarbamoyl imidazole intermediate.
- Amine Addition : Dimethylamine is introduced, and the mixture is warmed to 25°C. The product is isolated via filtration after aqueous workup.
Reaction Scheme :
$$
\text{4-(Dimethylamino)aniline} + \text{1,1'-thiocarbonyldiimidazole} \rightarrow \text{Intermediate} \xrightarrow{\text{Me}_2\text{NH}} \text{Target compound}
$$
Conditions :
Advantages :
Limitations :
Comparative Analysis of Methods
Critical Observations :
- The isothiocyanate route offers the best balance of yield and scalability but poses safety risks.
- The thiocarbonyldiimidazole method achieves the highest purity but is cost-prohibitive for large-scale synthesis.
Mechanistic Insights
Nucleophilic Attack in Thiourea Formation
The thiourea moiety forms via nucleophilic addition of dimethylamine to the electrophilic carbon in the isothiocyanate group. The reaction proceeds through a tetrahedral intermediate, stabilized by resonance with the dimethylamino group.
Role of Solvent Polarity
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates, while ethanol facilitates precipitation of the product.
Industrial Considerations
Waste Management
Cost Analysis
| Reagent | Cost per kg (USD) |
|---|---|
| 4-(Dimethylamino)aniline | 120–150 |
| 1,1'-Thiocarbonyldiimidazole | 2,000–2,500 |
| Thiophosgene | 300–400 |
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Substituted thiourea compounds with different functional groups
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea exhibits significant antioxidant activity. A study involving diabetic rats demonstrated its efficacy in reducing oxidative stress markers, suggesting potential therapeutic benefits for diabetes management. The compound's ability to scavenge free radicals was quantified using various assays, showing a dose-dependent response.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 62.5 to 500 µg/mL, indicating moderate effectiveness compared to standard antibiotics . This suggests potential applications in developing new antimicrobial agents.
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized in synthesizing polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and elasticity .
Synthesis of Thiourea Derivatives
The compound serves as a precursor for synthesizing various thiourea derivatives, which are valuable in creating functional materials with tailored properties. These derivatives have applications ranging from drug delivery systems to sensors .
Biochemistry
Enzyme Inhibition Studies
Recent studies have explored the compound's role as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug design targeting specific diseases . The mechanism of action involves competitive inhibition, where the compound competes with the natural substrate for the enzyme's active site.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antioxidant Efficacy in Diabetic Rats | Evaluated the antioxidant capacity of the compound | Reduced oxidative stress markers significantly; potential therapeutic use in diabetes |
| Antimicrobial Activity Assessment | Tested against various bacterial strains | MIC values between 62.5–500 µg/mL; moderate effectiveness against E. coli and S. aureus |
| Polymeric Material Development | Investigated incorporation into polymer matrices | Enhanced thermal stability and mechanical properties observed |
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison of 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea with structurally related compounds.
Structural and Substituent Effects
Physicochemical Properties
- Solubility: The target compound’s dimethylamino groups enhance solubility in polar solvents (e.g., DMSO) compared to non-polar derivatives like 1-(2,4-Dimethylphenyl)-3-methylthiourea . Perfluorophenyl-substituted thioureas () exhibit low water solubility due to fluorine’s hydrophobicity but high solubility in organic solvents .
- Stability :
Biological Activity
1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea (DMTU) is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article discusses the biological activity of DMTU, including its antimicrobial properties, anti-inflammatory effects, and its interactions with various biological targets.
Chemical Structure and Properties
DMTU has the molecular formula C10H14N2S, characterized by a thiourea functional group and a dimethylamino-substituted phenyl ring. The presence of these functional groups contributes to its chemical reactivity and potential biological activities.
1. Antimicrobial Properties
DMTU exhibits notable antimicrobial activity against a range of pathogens. Studies indicate that compounds with thiourea moieties often display significant antibacterial and antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.
2. Anti-inflammatory Effects
Recent research has demonstrated that DMTU can significantly inhibit the production of pro-inflammatory cytokines in vitro. In particular, it has been shown to suppress nitric oxide (NO) production in BV2 microglial cells stimulated by lipopolysaccharides (LPS). The compound operates by blocking key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and p38 MAPK pathways, leading to reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
| Activity | IC50 Value | Target |
|---|---|---|
| NO Production Inhibition | 7.1 μM | BV2 cells stimulated with LPS |
| Cytokine Suppression | Not specified | Pro-inflammatory cytokines |
3. Interaction Studies
DMTU's interaction with various biological targets has been explored in several studies. It shows promising binding affinities with enzymes involved in metabolic processes. For instance, its potential as an acetylcholinesterase inhibitor has been noted, which is relevant for neurodegenerative diseases such as Alzheimer's .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of DMTU against several bacterial strains, it was found that DMTU exhibited superior activity compared to traditional antibiotics in certain cases. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections.
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms of DMTU revealed that it effectively reduced inflammation markers in animal models of neuroinflammation. The results indicated that DMTU could serve as a therapeutic agent for conditions such as multiple sclerosis and Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between thiourea derivatives and substituted aromatic amines. To optimize efficiency, researchers should employ reaction path search methods based on quantum chemical calculations to predict intermediates and transition states. This computational approach, combined with high-throughput screening of solvents, catalysts, and temperatures, minimizes trial-and-error experimentation . For example, a factorial design (e.g., 2^k designs) can systematically vary parameters like temperature, stoichiometry, and solvent polarity to identify optimal conditions .
Q. How is the structural characterization of this compound performed experimentally?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and dihedral angles with mean (C–C) accuracy of ~0.005 Å .
- Spectroscopy : FT-IR and NMR (¹H/¹³C) confirm functional groups and substituent positions.
- Mass spectrometry : Validates molecular weight (e.g., monoisotopic mass ~256.1034 g/mol for analogous thioureas ).
Cross-validation with computational methods (DFT calculations) ensures structural consistency .
Q. What analytical methods are used to assess purity and stability?
- Methodological Answer :
- HPLC/GC-MS : Quantifies impurities and degradation products under varying conditions (pH, temperature).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability.
- Accelerated stability studies : Use factorial designs to simulate long-term storage (e.g., 40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects, basis sets). To address this:
- Multi-level modeling : Combine DFT with molecular dynamics (MD) to account for solvation .
- Sensitivity analysis : Test how variations in computational parameters (e.g., exchange-correlation functionals) affect outcomes.
- Experimental recalibration : Use crystallographic data to refine computational models iteratively .
Q. What strategies enable the integration of AI-driven simulations with experimental workflows for reaction optimization?
- Methodological Answer :
- Reaction prediction tools : Deploy AI platforms (e.g., IBM RXN) to propose synthetic pathways and predict yields.
- Active learning loops : Feed experimental results back into AI models to improve accuracy.
- COMSOL Multiphysics : Simulate reaction kinetics and mass transfer in silico before lab validation .
Example: AI-optimized conditions reduced reaction time by 30% in analogous thiourea syntheses .
Q. How can researchers design multi-variable experiments to study substituent effects on thiourea bioactivity?
- Methodological Answer :
- Taguchi or Box-Behnken designs : Systematically vary substituents (e.g., dimethylamino vs. nitro groups) and measure bioactivity (e.g., enzyme inhibition).
- QSAR modeling : Correlate structural descriptors (Hammett constants, logP) with activity data.
- High-throughput screening : Use robotic platforms to test 100+ derivatives in parallel .
Data Management and Integrity
Q. What protocols ensure data integrity in computational and experimental studies?
- Methodological Answer :
- Encryption and access controls : Secure raw data (e.g., crystallographic files, spectral data) using AES-256 encryption .
- Blockchain-based ledgers : Immutably track data modifications.
- Version control : Tools like GitLab manage code and simulation parameters .
Conflict Resolution in Research
Q. How should contradictory results in bioactivity assays be addressed?
- Methodological Answer :
- Blinded replicates : Eliminate observer bias by repeating assays with independent researchers.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 variability due to assay conditions) .
- Mechanistic studies : Use SPR or ITC to validate binding interactions independently .
Tables for Key Parameters
Table 1 : Computational Parameters for Structural Analysis
| Method | Basis Set | Solvent Model | Accuracy (RMSD) | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | PCM (Water) | 0.02 Å | |
| Molecular Dynamics | OPLS-AA | Explicit | 0.05 Å |
Table 2 : Factorial Design for Synthesis Optimization
| Factor | Levels | Response Variable |
|---|---|---|
| Temperature | 60°C, 80°C, 100°C | Yield (%) |
| Solvent Polarity | DMSO, THF, Ethanol | Purity (HPLC) |
| Catalyst Loading | 1 mol%, 2 mol%, 5 mol% | Reaction Time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
